Dimethyl(quinolin-5-yl)phosphine oxide

Übersicht

Beschreibung

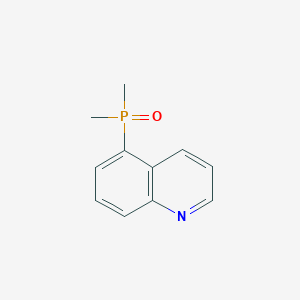

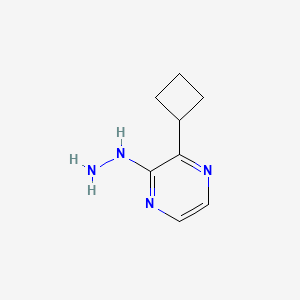

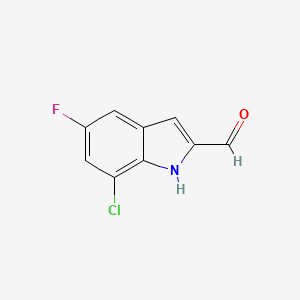

Dimethyl(quinolin-5-yl)phosphine oxide is an organophosphorus compound with the molecular formula C11H12NOP . It has a molecular weight of 205.19 . The IUPAC name for this compound is also dimethyl(quinolin-5-yl)phosphine oxide .

Synthesis Analysis

The synthesis of tertiary phosphines, such as dimethyl(quinolin-5-yl)phosphine oxide, often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach is considered more convenient for the synthesis of known dimethyl phosphines .

Molecular Structure Analysis

The molecular structure of dimethyl(quinolin-5-yl)phosphine oxide can be represented by the SMILES notation: CP©(=O)C1=C2C=CC=NC2=CC=C1 . This notation provides a way to describe the structure of chemical species using short ASCII strings.

Physical And Chemical Properties Analysis

Dimethyl(quinolin-5-yl)phosphine oxide has a predicted density of 1.16±0.1 g/cm3 and a predicted boiling point of 419.4±27.0 °C .

Wissenschaftliche Forschungsanwendungen

Electron-Transporting Materials in Organic Light-Emitting Diodes :

- Dimethyl(quinolin-5-yl)phosphine oxide derivatives have been utilized in creating efficient phosphorescent organic light-emitting diodes (OLEDs). Specifically, these materials, due to their large triplet energy gaps and excellent thermal stabilities, serve as effective electron transporting materials, enhancing the performance of green phosphorescent OLEDs (Wu et al., 2017).

Synthesis of Tertiary Phosphine Oxides with Pyridine Rings :

- The compound has been synthesized through reactions involving (chloromethyl)dimethylphosphine oxide and hydroxypyridines, demonstrating its versatile application in chemical synthesis (Tashev et al., 1996).

Synthesis and Study of Quinoline Derivatives :

- Research has focused on synthesizing new quinoline-(amino)methylphosphonic acids, esters, and phosphine oxides. The study of these compounds' decomposition under acidic conditions contributes to the understanding of their chemical properties and potential applications (Michalska et al., 2011).

Cytotoxic Evaluation for Cancer Treatment :

- Compounds such as diphenyl(quinolin-8-yl)phosphine oxides have been synthesized and evaluated for their cytotoxic effects on human lung alveolus adenocarcinoma cell lines. This indicates their potential use in developing cancer treatments (Selas et al., 2021).

Synthesis of Quinolinealkylphosphine Oxides and Phosphonates :

- The compound is used in the synthesis of quinolinealkylphosphine oxides by thermal treatment of N-arylimines derived from phosphine oxides. This process highlights its role in producing novel organic compounds (Palacios et al., 2003).

Catalysis in Organic Synthesis :

- Studies have shown the use of dimethyl(quinolin-5-yl)phosphine oxide in catalysis, particularly in acceptorless dehydrogenative coupling reactions to synthesize quinolines and pyridines, demonstrating its utility in organic synthesis (Guo et al., 2019).

Formation of Phosphine-Imine-Type Didentate Ligands :

- The compound has been used in the preparation of phosphine-imine-type didentate ligands, illustrating its application in the field of coordination chemistry (Suzuki et al., 1995).

Synthesis of Heteroaryl Phosphonates :

- There's research on the direct C-H bond phosphonation of quinoxalin-2(1H)-ones with compounds like H-phosphonates, highlighting its role in creating a variety of heteroaryl phosphonates (Gao et al., 2016).

Synthesis of 4-Quinolinecarboxylic Acids :

- The compound is used in the Pfitzinger reaction to synthesize derivatives of 4-quinolinecarboxylic acids, adding to the diversity of its applications in chemical synthesis (Tatarinov et al., 2015).

Synthesis of Bulky and Chiral Ligands :

- Dimethylphosphine P-oxide, related to dimethyl(quinolin-5-yl)phosphine oxide, serves as a synthetic platform for creating bulky and chiral ligands used in coordination chemistry and transition-metal catalysis (Reinhardt et al., 2021).

Flame Retardant Properties :

- Research includes the synthesis of dimethyl(furfuryloxymethyl)phosphine oxide and related compounds, demonstrating their potential as flame retardants for polymers (Varbanov & Borissov, 1984).

Double CH-Functionalization of Quinolines :

- The compound is involved in the catalyst-free double CH-functionalization of quinolines, underscoring its utility in organic synthesis (Trofimov et al., 2020).

Synthesis of Indole Derivatives :

- The synthesis of Tris (1-benzyl-5-indolinyl)phosphine oxide, a related compound, has been explored, highlighting its utility in producing various indole derivatives (Shamshin et al., 1972).

Topoisomerase I Inhibitors :

- Phosphorus-substituted quinoline derivatives, including those related to dimethyl(quinolin-5-yl)phosphine oxide, have shown promise as topoisomerase I inhibitors with potential antiproliferative activity (Alonso et al., 2018).

Reactive Anions Generation :

- The compound has been used in base-catalyzed reactions to generate reactive anions, indicating its importance in various synthetic processes (Palacios et al., 2000).

Fluorescent pH Probe for Imaging in Living Cells :

- A study describes the synthesis of a ratiometric emission fluorescent probe utilizing quinoline, indicative of applications in biological imaging and monitoring pH fluctuations in living cells (Niu et al., 2015).

Conformational Analysis :

- Research on the conformational analysis of related phosphine oxides has been conducted, offering insights into the structural behavior of these compounds in solution (Raevskii et al., 1981).

Synthesis and Characterization of Phosphaheterocycles :

- Studies on the synthesis of novel phosphaheterocycles and their complexes with metals have been conducted, showcasing the versatility of phosphine oxides in creating new materials (Klingenberg et al., 2016).

Eigenschaften

IUPAC Name |

5-dimethylphosphorylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSOBXWQWQSFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(quinolin-5-yl)phosphine oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)

![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)

![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)

![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)